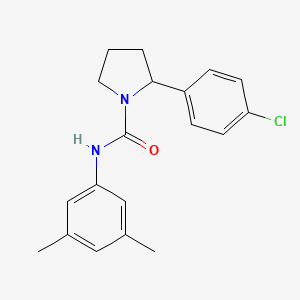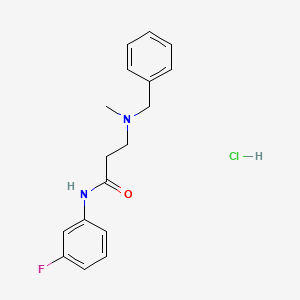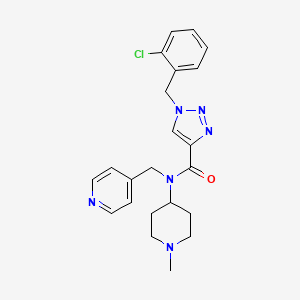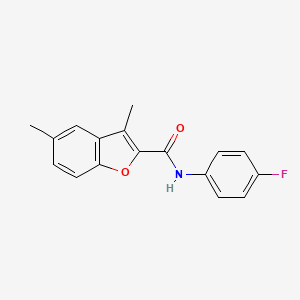
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CDP, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic properties. CDP belongs to the class of pyrrolidine carboxamide compounds, which have been studied extensively for their ability to modulate various biological pathways. In
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on various biological pathways, including the modulation of ion channels, neurotransmitter receptors, and enzymes. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of voltage-gated ion channels, including sodium, calcium, and potassium channels, which are involved in the regulation of neuronal excitability. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has also been shown to modulate the activity of various neurotransmitter receptors, including NMDA, AMPA, and GABA receptors, which are involved in the regulation of synaptic transmission. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, the modulation of neuronal excitability, and the regulation of synaptic transmission. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects, potentially making it a useful treatment for inflammatory diseases. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have analgesic effects, potentially making it a useful treatment for chronic pain conditions.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is its potential therapeutic properties in a variety of areas, including neuroprotection, analgesia, and anti-inflammatory effects. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is its limited availability, as it is not currently approved for human use and is not widely available for research purposes.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective analogs of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide, which could have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide and its effects on various biological pathways. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide in humans, potentially leading to its approval as a therapeutic agent.
Synthesis Methods
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 3,5-dimethylphenylamine to form 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)acetamide. This intermediate can then be converted to 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide through the reaction with pyrrolidine and subsequent carboxylation. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 3,5-dimethylphenylhydrazine followed by the reaction with pyrrolidine and carboxylation.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in a variety of areas, including neuroprotection, analgesia, and anti-inflammatory effects. In neuroprotection, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In analgesia, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce pain in animal models, potentially making it a useful treatment for chronic pain conditions. In anti-inflammatory effects, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce inflammation in animal models, potentially making it a useful treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-10-14(2)12-17(11-13)21-19(23)22-9-3-4-18(22)15-5-7-16(20)8-6-15/h5-8,10-12,18H,3-4,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJFRESCLMGBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6070408.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)

![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070472.png)

![N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6070481.png)
![N-(2-chlorobenzyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6070492.png)
